molecular formula C8H12Cl2N2O B2387894 2H,3H,4H,5H-pyrido[4,3-f][1,4]oxazepine dihydrochloride CAS No. 1443979-87-0

2H,3H,4H,5H-pyrido[4,3-f][1,4]oxazepine dihydrochloride

Cat. No.: B2387894
CAS No.: 1443979-87-0
M. Wt: 223.1
InChI Key: LCFQIEGSWJTQLX-UHFFFAOYSA-N
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Description

2H,3H,4H,5H-pyrido[4,3-f][1,4]oxazepine dihydrochloride is a chemical compound with a complex structure that includes a pyridine ring fused to an oxazepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H,3H,4H,5H-pyrido[4,3-f][1,4]oxazepine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridine derivative with an oxazepine precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and specific solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the dihydrochloride salt in its pure form.

Chemical Reactions Analysis

Types of Reactions

2H,3H,4H,5H-pyrido[4,3-f][1,4]oxazepine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyridine or oxazepine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the original compound.

Scientific Research Applications

2H,3H,4H,5H-pyrido[4,3-f][1,4]oxazepine dihydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2H,3H,4H,5H-pyrido[4,3-f][1,4]oxazepine dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2H,3H,4H,5H-pyrido[3,2-f][1,4]oxazepine dihydrochloride
  • 2H,3H,4H,5H-pyrido[2,3-f][1,4]oxazepine

Uniqueness

2H,3H,4H,5H-pyrido[4,3-f][1,4]oxazepine dihydrochloride is unique due to its specific ring fusion pattern and the presence of the dihydrochloride salt, which can influence its solubility and reactivity. This uniqueness makes it a valuable compound for specific research applications where these properties are advantageous.

Properties

IUPAC Name

2,3,4,5-tetrahydropyrido[4,3-f][1,4]oxazepine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O.2ClH/c1-2-9-6-8-7(1)5-10-3-4-11-8;;/h1-2,6,10H,3-5H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCFQIEGSWJTQLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(CN1)C=CN=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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